molecular formula C14H15NO B1601476 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile CAS No. 65619-01-4

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Cat. No.: B1601476
CAS No.: 65619-01-4
M. Wt: 213.27 g/mol
InChI Key: RYTSBLXGZFFBOQ-UHFFFAOYSA-N
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Description

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. This compound is characterized by a cyclohexanone ring substituted with a p-tolyl group and a cyano group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Knoevenagel condensation reaction. This involves the reaction of p-tolualdehyde with cyanoacetate in the presence of a base such as piperidine or triethylamine. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid.

  • Reduction: 4-Amino-1-(p-tolyl)cyclohexanecarbonitrile.

  • Substitution: Various substituted cyano compounds depending on the nucleophile used.

Scientific Research Applications

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is similar to other compounds with cyano and phenyl groups, such as:

  • 4-Cyano-4-(p-tolyl)cyclohexanone

  • 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile

  • 4-Cyano-4-(p-tolyl)cyclohexanone

Uniqueness: What sets this compound apart is its specific structural arrangement, which influences its reactivity and potential applications. The presence of both the cyano and p-tolyl groups in a cyclohexanone framework provides unique chemical properties that are valuable in various scientific and industrial contexts.

Properties

IUPAC Name

1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSBLXGZFFBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503806
Record name 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-01-4
Record name 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, Part C, but substituting 39.3 gm. (0.145 mole) of 2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone and using 960 ml. glacial acetic acid and 480 ml. of 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, there is obtained after recrystallization from a mixture of diethyl ether and petroleum ether 22.84 gm. (74% yield) of 4-cyano-4-(p-tolyl)cyclohexanone having a melting range at 79° to 82° C.
Name
2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone
Quantity
0.145 mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 2
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 4
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 5
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 6
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

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